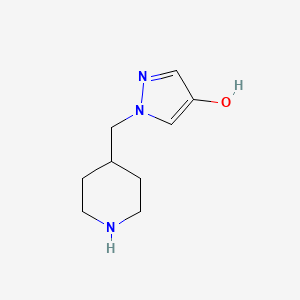

1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol

Description

BenchChem offers high-quality 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(piperidin-4-ylmethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-9-5-11-12(7-9)6-8-1-3-10-4-2-8/h5,7-8,10,13H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJOGIRKBKGPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol" chemical structure and IUPAC name

Document ID: CHEM-STRUC-2026-02-14 Classification: Heterocyclic Building Blocks / Medicinal Chemistry Scaffolds

Executive Summary & Structural Definition

The compound 1-(piperidin-4-ylmethyl)-1H-pyrazol-4-ol represents a specialized bicyclic heterocycle motif frequently utilized in fragment-based drug discovery (FBDD). It serves as a critical pharmacophore in kinase inhibitors (e.g., JAK, CDK families) and GPCR ligands, where the pyrazole moiety acts as a hydrogen bond donor/acceptor pair (often binding to the hinge region of kinases), while the piperidine ring provides a solubilizing basic center and a vector to explore the solvent-accessible front of the protein binding pocket.

Nomenclature and Identification

| Identifier Type | Value |

| IUPAC Name | 1-(Piperidin-4-ylmethyl)-1H-pyrazol-4-ol |

| Systematic Name | 1-[(Piperidin-4-yl)methyl]-1H-pyrazol-4-ol |

| Molecular Formula | C₉H₁₅N₃O |

| Molecular Weight | 181.24 g/mol |

| SMILES | OC1=CN(CC2CCNCC2)N=C1 |

| Key Functional Groups | Secondary Amine (Piperidine), Pyrazole, Hydroxyl (Phenolic-like) |

Structural Analysis

The molecule consists of two distinct ring systems connected by a methylene bridge:

-

The Core (Pyrazole-4-ol): An electron-rich, aromatic 5-membered ring. The 4-hydroxy group renders this moiety sensitive to oxidation (forming pyrazolinones); thus, synthetic handling often requires O-protection.

-

The Linker (Methylene): A single carbon spacer (-CH₂-) providing rotational freedom, allowing the piperidine to adopt a chair conformation perpendicular to the aromatic plane.

-

The Tail (Piperidine): A secondary amine (pKa ~10-11) that significantly enhances aqueous solubility and provides a handle for further derivatization (e.g., amide coupling, reductive amination).

Synthetic Strategy & Causality

Designing a synthesis for this molecule requires navigating the regioselectivity of pyrazole alkylation and the oxidative instability of the 4-hydroxy group .

Retrosynthetic Analysis

To synthesize the target with high fidelity, we disconnect at the

Critical Decision Point: Direct alkylation of 1H-pyrazol-4-ol is ill-advised due to competing O-alkylation vs. N-alkylation and the instability of the free enol.

-

Solution: Use 4-(benzyloxy)-1H-pyrazole as the nucleophile. The benzyl group protects the oxygen and locks the tautomer, forcing N-alkylation.

Pathway Visualization (Graphviz)

Figure 1: Retrosynthetic logic splitting the target into a protected pyrazole nucleophile and a piperidine electrophile.

Detailed Experimental Protocol

This protocol outlines the synthesis starting from commercially available materials.[1] It prioritizes the Mitsunobu reaction or Base-mediated Alkylation for high regioselectivity.

Pre-requisites:

-

Starting Material A: 4-(Benzyloxy)-1H-pyrazole (CAS: 100381-43-9)

-

Starting Material B: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS: 158407-04-6)

Step 1: Regioselective N-Alkylation

Rationale: We use Cesium Carbonate (

-

Setup: In an oven-dried round-bottom flask under

atmosphere, dissolve 4-(benzyloxy)-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration). -

Deprotonation: Add

(1.5 eq). Stir at Room Temperature (RT) for 30 minutes. The solution will likely turn slightly yellow, indicating anion formation. -

Addition: Add tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.1 eq) dropwise.

-

Reaction: Heat to 60°C for 4-6 hours. Monitor via LC-MS for the mass of the protected intermediate (

approx 464). -

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

.[2] -

Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Global Deprotection (Sequential)

Rationale: We must remove the Benzyl (Bn) group and the Boc group. Hydrogenolysis removes the Bn group, while acid removes the Boc group.

-

Debenzylation (Hydrogenolysis):

-

Dissolve the intermediate in MeOH/THF (1:1).

-

Add 10 wt% Pd/C catalyst.

-

Stir under

balloon (1 atm) for 12 hours. -

Check: Disappearance of aromatic benzyl protons in NMR (~7.3-7.4 ppm).

-

Filter through Celite to remove Pd. Concentrate.

-

-

Boc-Deprotection:

-

Dissolve the residue in DCM.

-

Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA).

-

Stir at RT for 1 hour.

-

Concentrate in vacuo.

-

Note: The product will be a TFA salt. To obtain the free base, pass through a SCX-2 (Strong Cation Exchange) cartridge, eluting with

in MeOH.

-

Physiochemical Properties & Validation

Researchers must validate the synthesized compound using the following predicted parameters and spectral signatures.

Predicted Properties Table

| Parameter | Value (Predicted) | Relevance |

| LogP | ~0.2 - 0.5 | Highly hydrophilic; ideal for cytosolic targets. |

| pKa (Piperidine) | ~10.8 | Basic; will be protonated at physiological pH. |

| pKa (Pyrazole-OH) | ~9.5 | Weakly acidic; exists as neutral -OH at pH 7.4. |

| TPSA | ~65 Ų | Good membrane permeability (Rule of 5 compliant). |

Self-Validating NMR Signatures

To confirm the structure without a reference standard, look for these specific connectivity signals in

-

The "Hinge" Signal: A doublet at

~3.8-4.0 ppm ( -

The Pyrazole Singlets: Two distinct singlets (or very close doublets) in the aromatic region (

~7.0 - 7.5 ppm) representing H-3 and H-5 of the pyrazole ring. -

Piperidine Envelope: A complex multiplet region between 1.0 - 3.0 ppm integrating for 9 protons.[3]

Mechanistic Workflow (Graphviz)

The following diagram illustrates the full reaction sequence, highlighting the protection strategy required to maintain the integrity of the 4-hydroxy group.

Figure 2: Forward synthetic pathway utilizing orthogonal protection groups (Benzyl and Boc).

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). International Union of Pure and Applied Chemistry.[4] [Link]

- Pyrazole Alkylation Regioselectivity:Alkylation of Pyrazoles: A Review. Heterocycles.

- Piperidine Protection Strategies: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Analogous Synthesis (Reference for Protocol): Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021.[3][5] [Link]

-

Physiochemical Properties Calculation: PubChem Compound Summary (Analogous structures). [Link]

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. pjoes.com [pjoes.com]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol" synthesis pathways and precursors

An In-depth Technical Guide to the Synthesis of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol

Introduction

1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol is a heterocyclic compound featuring a piperidine ring linked via a methylene bridge to the N1 position of a 4-hydroxypyrazole core. This molecular architecture combines structural motifs commonly found in biologically active molecules, making it a compound of significant interest for researchers in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous approved drugs, often contributing to favorable pharmacokinetic properties such as solubility and metabolic stability. The pyrazole ring is also a well-established pharmacophore, present in drugs with anti-inflammatory, analgesic, and anticancer activities. This guide provides a comprehensive overview of the plausible and efficient synthetic pathways for 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol, offering detailed protocols and expert rationale for key experimental choices.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most straightforward approach involves the formation of the C-N bond between the two heterocyclic rings. A second, more complex strategy would involve constructing the pyrazole ring onto a pre-functionalized piperidine precursor.

This guide will focus on the N-alkylation strategy (Pathway A), as it offers superior control over regioselectivity and relies on more predictable and well-documented chemical transformations.

Recommended Synthesis Pathway: N-Alkylation of 4-Hydroxypyrazole

This pathway is comprised of three main stages:

-

Synthesis of the 4-hydroxypyrazole core.

-

Preparation of a suitable N-protected piperidinemethyl electrophile.

-

Coupling of the two fragments via N-alkylation, followed by deprotection.

Stage 1: Synthesis of 4-Hydroxypyrazole

The precursor, 4-hydroxypyrazole, is not widely available commercially but can be synthesized from pyrazole. The introduction of a hydroxyl group at the C4 position can be achieved through oxidation. One established method involves the reaction of pyrazole with hydroxyl radicals, which can be generated from various systems.[1]

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole (1.0 eq) in a suitable aqueous buffer system.

-

Radical Generation: Add a source for hydroxyl radical generation, such as an iron-catalyzed oxidation system (e.g., Fe(II)-EDTA and ascorbate) or a Fenton-like reagent.[1]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using HPLC or TLC.

-

Workup and Purification: Upon completion, quench the reaction and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 4-hydroxypyrazole.

Stage 2: Preparation of the Piperidine Electrophile

To prevent side reactions at the piperidine nitrogen during the alkylation step, it must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and ease of removal under acidic conditions. The hydroxyl group of commercially available N-Boc-4-piperidinemethanol is then converted into a better leaving group, such as a tosylate, mesylate, or halide, to facilitate the subsequent nucleophilic substitution.

Experimental Protocol (for N-Boc-4-(tosyloxymethyl)piperidine):

-

Setup: Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C in an ice bath.

-

Addition of Base: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Workup and Purification: Quench the reaction with water and extract the product into DCM. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or silica gel chromatography.

Stage 3: N-Alkylation and Deprotection

This is the key bond-forming step. The acidic N-H proton of 4-hydroxypyrazole is removed by a strong base to generate a nucleophilic pyrazolate anion, which then attacks the electrophilic piperidinemethyl fragment. N-alkylation of unsymmetrical pyrazoles can potentially yield two regioisomers (N1 and N2). However, for many pyrazole systems, alkylation is sterically controlled, favoring substitution at the less hindered nitrogen atom.[2] The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) is standard practice for this transformation.[3]

Experimental Protocol:

-

Deprotonation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-hydroxypyrazole (1.0 eq) in anhydrous DMF dropwise.[3]

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the pyrazolate anion.

-

Alkylation: Add a solution of the piperidine electrophile (e.g., N-Boc-4-(tosyloxymethyl)piperidine, 1.1 eq) in anhydrous DMF dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: Purify the crude N-Boc protected intermediate by silica gel column chromatography.

-

Deprotection: Dissolve the purified intermediate in DCM and add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v). Stir at room temperature for 1-2 hours.

-

Final Isolation: Evaporate the solvent and excess TFA under reduced pressure. The residue can be triturated with diethyl ether to precipitate the product as a salt, or neutralized with a base and purified further by chromatography or recrystallization to yield the final product, 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol.

Discussion of Experimental Choices and Causality

-

Protecting Group Strategy: The use of a Boc protecting group for the piperidine nitrogen is critical. Unprotected piperidine would act as a competing nucleophile during the alkylation step, leading to complex product mixtures, including quaternization of the piperidine nitrogen. The Boc group is robust to the basic conditions of the alkylation and is cleanly removed under mild acidic conditions that do not affect the pyrazole or hydroxyl functionalities.[4][5]

-

Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, driving the reaction towards the desired pyrazolate anion. DMF is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the sodium cation and leaving a highly reactive "naked" pyrazolate anion for the SN2 reaction.[3]

-

Regiocontrol in Alkylation: While two regioisomers are possible, the N1-alkylation product is often favored. The regioselectivity can be influenced by the steric bulk of both the pyrazole substituents and the alkylating agent.[2] In this case, the C5 position of the 4-hydroxypyrazole is unsubstituted, potentially reducing steric bias, but literature precedent for similar systems generally favors N1 substitution. Quantum mechanical calculations can be used to predict the activation energies for N1 versus N2 alkylation for a given set of reactants.[6]

Data Summary

The following table provides a hypothetical summary of reaction parameters for the key steps, based on typical literature values for analogous transformations. Actual results would require experimental optimization.

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Hydroxylation | Pyrazole, Fe(II)-EDTA, Ascorbate | Water | 25 | 4-8 | 40-60 |

| Tosylation | N-Boc-4-piperidinemethanol, TsCl, Et₃N | DCM | 0 to 25 | 4-16 | 85-95 |

| N-Alkylation | 4-Hydroxypyrazole, NaH, Piperidine-Tosylate | DMF | 0 to 25 | 2-16 | 60-80 |

| Deprotection | Boc-protected intermediate, TFA | DCM | 25 | 1-2 | >95 |

Conclusion

The synthesis of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol is most effectively achieved through a convergent strategy centered on the N-alkylation of a 4-hydroxypyrazole precursor. This approach leverages a robust Boc-protection strategy to ensure chemoselectivity and employs well-established reaction conditions for high-yield transformations. By carefully controlling the reaction parameters, particularly in the key N-alkylation step, researchers can reliably access this valuable heterocyclic scaffold for further investigation in drug discovery and development programs.

References

- Vertex Pharmaceuticals, Inc. (2004). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors.

- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ACS Omega.

- Marrakkur, V., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology.

- Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

- Various Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Not specified.

- Various Authors. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.

- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- Al-Qahtani, A. A., et al. (2025). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.

- Kavalenka, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.

- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.

- Cederbaum, A. I., et al. (n.d.). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. PubMed.

- Li, Z., et al. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Not specified.

- Dudley, G. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.

- Kavalenka, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.

Sources

- 1. Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]

- 6. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol: A Novel Chemical Entity

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: From Structural Analogy to Mechanistic Insight

The compound 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: pyrazole and piperidine. The pyrazole nucleus is a cornerstone in medicinal chemistry, found in drugs with applications ranging from anti-inflammatory (Celecoxib) to anti-obesity (Rimonabant) and antipsychotic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[3][4] The piperidine moiety, a prevalent N-heterocycle in pharmaceuticals, often enhances lipid solubility and facilitates crucial interactions with biological targets.[5][6]

The confluence of these two moieties in 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol suggests a rich, albeit currently undefined, pharmacological potential. This guide is structured not as a review of established knowledge—as such knowledge is not publicly available for this specific molecule—but as a strategic and methodological roadmap for its comprehensive mechanistic elucidation. We will proceed from broad, unbiased screening to focused, hypothesis-driven experimentation, outlining the causal logic behind each step. This document serves as a blueprint for transforming a novel compound from a structural concept into a well-characterized therapeutic candidate.

Part 1: Initial Target Agnostic Screening and Physicochemical Characterization

Before delving into complex biological assays, a foundational understanding of the compound's intrinsic properties and broad biological effects is paramount. This initial phase is designed to be target-agnostic, allowing the compound's inherent activities to guide subsequent, more focused investigations.

Physicochemical Profiling

A comprehensive physicochemical profile is the bedrock of any drug discovery program. These parameters dictate the compound's behavior in biological systems and inform formulation development.

Experimental Protocol: Comprehensive Physicochemical Characterization

-

Solubility Determination:

-

Prepare saturated solutions of the test compound in a panel of biocompatible solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, dimethyl sulfoxide (DMSO)).

-

Equilibrate the solutions for 24 hours at room temperature.

-

Filter the solutions to remove undissolved solid.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Lipophilicity Measurement (LogP/LogD):

-

Determine the octanol-water partition coefficient (LogP) using the shake-flask method.

-

Equilibrate a known concentration of the compound in a biphasic system of n-octanol and water.

-

After separation of the phases, measure the compound's concentration in each layer via HPLC.

-

Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Determine the distribution coefficient (LogD) at a physiological pH of 7.4 using a similar method with PBS instead of pure water. The increased lipid solubility conferred by the piperidine moiety is a key attribute to quantify.[6]

-

-

Chemical Stability Assessment:

-

Incubate the compound in solutions of varying pH (e.g., pH 2, 7.4, 9) at 37°C.

-

Analyze samples at multiple time points (e.g., 0, 1, 4, 8, 24 hours) by HPLC to monitor for degradation.

-

This establishes the compound's stability under conditions relevant to storage and physiological exposure.

-

Data Presentation: Physicochemical Properties of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol

| Parameter | Method | Result | Implication for Further Studies |

| Aqueous Solubility (pH 7.4) | HPLC-UV | [Hypothetical Data] | Dictates feasibility of aqueous formulations for in vitro assays. |

| LogD (pH 7.4) | Shake-Flask | [Hypothetical Data] | Predicts membrane permeability and potential for CNS penetration. |

| Chemical Stability (pH 7.4, 24h) | HPLC-UV | [Hypothetical Data] | Ensures compound integrity during prolonged cell-based assays. |

Broad-Spectrum Phenotypic Screening

Phenotypic screening provides an unbiased view of the compound's effects in a complex biological system, such as a living cell. This approach can reveal unexpected activities and guide hypothesis generation. Given the diverse activities of the pyrazole scaffold, a broad screening panel is justified.[3]

Experimental Protocol: High-Content Cellular Imaging Screen

-

Cell Line Selection: Utilize a panel of human cell lines representing diverse tissue types (e.g., A549 lung carcinoma, U-2 OS osteosarcoma, MCF7 breast carcinoma) to maximize the potential for observing a phenotypic effect.

-

Compound Treatment: Plate cells in multi-well plates and treat with a concentration range of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol (e.g., 10 nM to 100 µM) for 24-48 hours.

-

Staining and Imaging:

-

Fix and permeabilize the cells.

-

Stain with a panel of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin filaments, MitoTracker for mitochondria).

-

Acquire images using an automated high-content imaging system.

-

-

Image Analysis: Employ sophisticated image analysis software to quantify a wide range of cellular features (e.g., cell count for cytotoxicity, nuclear size and shape, mitochondrial mass, cytoskeletal arrangement).

-

Hit Identification: Identify statistically significant deviations from the vehicle control (DMSO) phenotype. For instance, a decrease in cell number suggests cytotoxic or anti-proliferative activity, while changes in nuclear morphology could indicate effects on the cell cycle or apoptosis.

Part 2: Hypothesis-Driven Target Deconvolution

The results from the initial screening phase will inform the generation of specific, testable hypotheses regarding the compound's mechanism of action. Based on the literature for structurally related compounds, we can anticipate several potential avenues of investigation.

Hypothesis A: The Compound is a CNS-Active Agent Modulating Neurotransmitter Receptors

Rationale: The combination of a pyrazole and a piperazine (structurally similar to piperidine) has been shown to produce compounds with anxiolytic-like activity, potentially mediated by the serotonergic system.[7] The anti-obesity drug Rimonabant, a pyrazole derivative, acts as an antagonist of the cannabinoid receptor CB1, which is highly expressed in the central nervous system.[2]

Experimental Workflow: CNS Target Validation

Caption: Workflow for investigating CNS-active properties.

Experimental Protocol: Radioligand Binding Assay

-

Target Preparation: Prepare cell membrane fractions from cell lines or tissues overexpressing the receptor of interest (e.g., HEK293 cells transfected with the 5-HT1A receptor).

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of the test compound.

-

Incubation and Filtration: Incubate to allow binding to reach equilibrium. Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the inhibitory constant (Ki).

Hypothesis B: The Compound is an Enzyme Inhibitor

Rationale: The pyrazole scaffold is a versatile framework for designing enzyme inhibitors. For example, pyrazole derivatives have been patented as inhibitors of tryptophan 2,3-dioxygenase (TDO2) for cancer therapy[8] and lysine-specific demethylase-1 (LSD1) for oncology applications.[9]

Experimental Workflow: Enzyme Inhibition Cascade

Caption: Workflow for characterizing enzyme inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

-

Assay Principle: This protocol uses an ADP-Glo™ (Promega) or similar luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP signal.

-

Reaction Setup: In a multi-well plate, combine the kinase of interest (e.g., a hit from a screening panel), its specific substrate peptide, ATP, and a range of concentrations of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol.

-

Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

IC50 Calculation: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Hypothesis C: The Compound Possesses Antimicrobial Properties

Rationale: Pyrazole derivatives are well-documented antimicrobial agents.[10][11] A study on a structurally related 4-phenylpiperidin-4-ol substituted pyrazole demonstrated both antibacterial and antifungal activity, with in silico models suggesting inhibition of DNA gyrase and lanosterol 14 α-demethylase.[5][12]

Experimental Workflow: Antimicrobial Mechanism of Action

Caption: Workflow for elucidating antimicrobial mechanism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: In a 96-well microtiter plate, prepare a two-fold serial dilution of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Part 3: Validating the Mechanism in a Cellular Context

Once a primary molecular target is identified, it is crucial to confirm that the compound's interaction with this target is responsible for its observed physiological or cellular effects.

Experimental Protocol: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

-

Principle: The binding of a ligand (the compound) to its target protein often increases the protein's thermal stability. CETSA measures this stabilization in intact cells.

-

Cell Treatment: Treat intact cells with either the test compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a range of temperatures.

-

Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

-

Target Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

-

Analysis: A positive result is observed as a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating that the compound has engaged and stabilized its target in a physiological context.

Conclusion: A Path Forward

The journey to elucidate the mechanism of action of a novel chemical entity like 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol is a systematic process of inquiry, hypothesis, and validation. While the specific path will be dictated by experimental results, the framework outlined in this guide provides a robust and logical progression from broad, unbiased screening to specific, mechanistic detail. By integrating physicochemical profiling, phenotypic screening, hypothesis-driven target deconvolution, and cellular target engagement, researchers can confidently and efficiently uncover the therapeutic potential locked within this promising molecular scaffold.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

Polish Journal of Chemical Technology. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]

- Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

ResearchGate. (2025). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. [Link]

-

ResearchGate. (2025). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. [Link]

-

EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

-

PMC - NIH. 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. [Link]

-

PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

PMC. Current status of pyrazole and its biological activities. [Link]

- Google Patents.

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. epj-conferences.org [epj-conferences.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. pjoes.com [pjoes.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

Technical Deep Dive: The Pharmacophore Potential of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol

The following technical guide provides an in-depth analysis of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol , a versatile pharmacophore scaffold used in medicinal chemistry.

Executive Summary & Chemical Identity

1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol (CAS: 1892697-83-4) is a bifunctional heterocyclic building block widely utilized in Fragment-Based Drug Discovery (FBDD). It is not a marketed drug itself but serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly protein kinases and G-Protein Coupled Receptors (GPCRs).

Its structural architecture combines a pyrazole-4-ol core (mimicking the phenol of tyrosine or the purine ring of ATP) with a piperidine-4-ylmethyl tail (providing solubility and ionic interaction capabilities).

Physicochemical Profile

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Formula | C | Low MW suitable for fragment elaboration. |

| Molecular Weight | 181.24 g/mol | Ideal for "Rule of 3" fragment screening. |

| cLogP | ~0.2 - 0.5 | Highly hydrophilic; improves solubility of lipophilic warheads. |

| pKa (Piperidine) | ~10.5 | Protonated at physiological pH; forms salt bridges with Asp/Glu residues. |

| H-Bond Donors/Acceptors | 2 / 4 | Rich hydrogen-bonding potential for specific binding. |

Biological Activity & Target Landscapes

This scaffold operates via two primary mechanisms depending on how it is derivatized. It acts as a "Linker-Head" motif, connecting a solvent-exposed solubilizing group (piperidine) to a protein-binding anchor (pyrazole).

A. Kinase Inhibition (The ATP-Mimetic Role)

The pyrazole-4-ol moiety is a classical bioisostere for the adenine ring of ATP.

-

Mechanism: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the backbone NH of the kinase "hinge" region (e.g., Val, Leu residues).

-

The "Gatekeeper" Interaction: The C4-hydroxyl group (or ether derivatives thereof) projects toward the "gatekeeper" residue (often Thr or Met). Functionalizing this OH group allows for selectivity tuning between different kinase families (e.g., JAK vs. SRC).

-

Solvent Channel: The piperidine tail extends into the solvent-exposed region, improving the pharmacokinetic profile and often forming a salt bridge with conserved acidic residues (e.g., Asp residues in the ribose binding pocket).

B. GPCR Modulation (Muscarinic & Dopaminergic)

The piperidine ring is a ubiquitous feature in ligands for aminergic GPCRs.

-

Muscarinic Receptors (M1/M4): Analogues of this scaffold (specifically N-substituted pyrazoles) have been identified as Positive Allosteric Modulators (PAMs) for the M4 receptor, a target for schizophrenia treatment. The basic nitrogen mimics the quaternary ammonium of acetylcholine.

-

Dopamine Receptors: The 4-substituted piperidine motif is a structural hallmark of D2/D4 receptor antagonists, providing the necessary distance between the aromatic head group and the basic amine.

C. Cytokine Signaling (JAK/STAT Pathway)

Derivatives where the pyrazole-4-ol is O-alkylated with aromatic rings have shown potency in inhibiting Janus Kinases (JAK). The scaffold aids in positioning the inhibitor within the ATP-binding cleft while maintaining high aqueous solubility.

Structural & Mechanistic Visualization

The following diagram illustrates the pharmacophore mapping and the functional logic of the scaffold.

Figure 1: Pharmacophore dissection of the scaffold showing critical interaction points for Kinase and GPCR targets.

Experimental Protocols

Protocol A: Selective O-Alkylation (Mitsunobu Reaction)

This protocol is used to attach the pyrazole head to an aromatic core (the "warhead") while leaving the piperidine amine protected.

Reagents:

-

Scaffold: 1-(N-Boc-piperidin-4-ylmethyl)-1H-pyrazol-4-ol (Note: Use Boc-protected version to prevent N-alkylation).

-

Coupling Partner: Ar-OH (Phenol derivative).

-

Catalyst: DEAD (Diethyl azodicarboxylate) or DIAD.

-

Phosphine: Triphenylphosphine (PPh

). -

Solvent: Anhydrous THF.

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of the N-Boc-protected scaffold and 1.1 eq of the phenol coupling partner in anhydrous THF under N

atmosphere. -

Activation: Add 1.2 eq of PPh

and cool the solution to 0°C. -

Addition: Dropwise add 1.2 eq of DEAD/DIAD over 15 minutes. The solution will turn yellow/orange.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target mass: MW

+ MW -

Deprotection: Once coupled, treat the crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group, liberating the active piperidine amine.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To validate the biological activity of derivatives synthesized from this scaffold.

Principle: Measures ADP generation from the phosphorylation of a substrate by the kinase.

-

Compound Prep: Serial dilute the synthesized derivative in 100% DMSO (Top concentration 10 mM).

-

Enzyme Mix: Dilute the target kinase (e.g., JAK2, CDK4) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl

, 0.1 mg/mL BSA). -

Incubation: Add 2 µL of compound + 4 µL of Enzyme Mix to a 384-well plate. Incubate for 15 min at RT.

-

Start Reaction: Add 4 µL of Substrate/ATP mix. Incubate for 60 min at RT.

-

Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Analysis: Read Luminescence. Plot RLU vs. Log[Compound] to determine IC

.

Synthesis & Pathway Logic

The synthesis of the scaffold itself (if not purchased) or its integration into a library follows a convergent pathway.

Figure 2: Synthetic lineage and divergent derivatization pathways.

References

-

Structure-Activity Relationship of Pyrazol-4-yl-pyridine Derivatives (M4 PAMs). Acta Pharmaceutica Sinica B, 2023.

-

Synthesis and SAR of Pyrazole-based Inhibitors of Meprin α and β. Journal of Medicinal Chemistry, 2023.

- Discovery of Pyrazole-Based Kinase Inhibitors.Journal of Medicinal Chemistry, General Reference for Scaffold Class.

-

1-(Piperidin-4-ylmethyl)-1H-pyrazol-4-ol Product Data. BLD Pharm, Catalog No.[1] BD01590965.[1]

-

Synthesis and SAR of (1H-pyrazol-4-yl)acetamide Antagonists of the P2X7 Receptor. Bioorganic & Medicinal Chemistry Letters, 2012.

Sources

"1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol" solubility and stability data

Topic: "1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol" Solubility and Stability Data Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Optimizing Handling, Solubility, and Stability in Drug Discovery Workflows

Executive Summary

1-(Piperidin-4-ylmethyl)-1H-pyrazol-4-ol is a bifunctional heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structure combines a basic piperidine moiety (conferring aqueous solubility and target interaction) with an electron-rich 4-hydroxypyrazole core (serving as a hydrogen bond donor/acceptor scaffold).[1]

This guide addresses the critical physicochemical challenges associated with this molecule: pH-dependent solubility driven by its amphoteric nature and oxidative instability inherent to the electron-rich pyrazole-ol system.[1] The protocols defined herein provide a self-validating framework for handling, storing, and formulating this compound to ensure experimental reproducibility.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Data / Prediction | Notes |

| IUPAC Name | 1-(Piperidin-4-ylmethyl)-1H-pyrazol-4-ol | |

| Molecular Formula | C₉H₁₅N₃O | |

| Molecular Weight | 181.24 g/mol | |

| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation.[1] |

| pKa (Base) | ~10.5 (Piperidine NH) | Protonation site in physiological media. |

| pKa (Acid) | ~9.2 (Pyrazole 4-OH) | Deprotonation yields the pyrazolate anion.[1] |

| LogP (Calc) | -0.5 to 0.2 | Highly polar; likely cell-permeable via transporters or passive diffusion if neutral.[1] |

| H-Bond Donors | 2 (Piperidine NH, Pyrazole OH) | |

| H-Bond Acceptors | 3 (Pyrazole N, OH, Piperidine N) |

Solubility Profile

Aqueous Solubility & pH Dependence

The solubility of 1-(Piperidin-4-ylmethyl)-1H-pyrazol-4-ol is heavily influenced by pH due to its zwitterionic potential.[1]

-

pH < 8 (Acidic to Neutral): The piperidine nitrogen is protonated (

). The molecule exists as a cation, exhibiting high aqueous solubility (>10 mg/mL). -

pH ~ 9-10 (Isoelectric Region): The piperidine deprotonates while the pyrazole-OH remains largely neutral.[1] Solubility reaches a minimum (

) as the neutral species dominates. -

pH > 11 (Basic): The pyrazole-OH deprotonates to form an anion.[1] Solubility increases again due to charge repulsion.

Organic Solvent Compatibility[1]

-

DMSO: Excellent solubility (>50 mg/mL). Recommended for preparing 10-100 mM stock solutions.[1]

-

Methanol/Ethanol: Good solubility; suitable for intermediate dilutions.[1]

-

Acetonitrile: Moderate solubility; useful for HPLC mobile phases but less ideal for high-concentration stocks.[1]

Visualization: Solubility & Protonation States

The following diagram illustrates the dominant species across the pH scale, guiding formulation strategies.

[1]

Stability Profile

Oxidative Instability

The 4-hydroxypyrazole moiety is electron-rich.[1] Upon exposure to air (oxygen) or light, it is susceptible to oxidation, potentially forming quinone-like intermediates or dimers.

-

Visual Indicator: A color change from off-white to pink, brown, or black indicates degradation.

-

Mechanism: Radical abstraction of the phenolic hydrogen followed by electron delocalization.

Storage Recommendations

To maintain compound integrity (>98% purity) over long durations:

-

Temperature: Store solid at -20°C .

-

Atmosphere: Store under Argon or Nitrogen atmosphere. Use septum-sealed vials for solutions.

-

Solvent: Avoid storing in DMSO at room temperature for prolonged periods, as DMSO can act as a mild oxidant.

Visualization: Degradation Risk

[1]

Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in PBS (pH 7.4) to validate suitability for biological assays.

-

Preparation: Weigh 5 mg of solid compound into a 4 mL glass vial.

-

Addition: Add 500 µL of PBS (pH 7.4).

-

Equilibration: Shake at 500 rpm at 25°C for 24 hours.

-

Note: Protect from light using aluminum foil to prevent photo-oxidation.[1]

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

-

Caution: Do not use Nylon filters if the compound binds non-specifically.

-

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol: Forced Degradation (Oxidative Stress)

Objective:[1] Assess the compound's resilience to oxidation to define handling constraints.

-

Control: Prepare a 1 mM solution in Water/Acetonitrile (1:1).

-

Stress Condition: To a separate aliquot, add Hydrogen Peroxide (

) to a final concentration of 3%. -

Incubation: Incubate both samples at Room Temperature for 4 hours.

-

Analysis: Analyze via LC-MS.

-

Pass Criteria: >95% parent compound remaining in the stress sample compared to control.

-

Fail Criteria: Appearance of [M+16] (oxidation) or [2M-2] (dimer) peaks.[1]

-

Handling & Safety (SDS Highlights)

-

Hazard Identification: Irritant.[1] Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Spill Cleanup: Sweep up solid spills without creating dust. Wipe surface with weak acid (e.g., 1% acetic acid) to solubilize residual basic amine, followed by water.

References

-

PubChem. 1-Methyl-1H-pyrazol-4-ol (Compound Summary). National Library of Medicine. Available at: [Link][1]

-

Vertex AI Search. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (Context for piperidinyl-pyrazole synthesis). Available at: [Link][1]

Sources

The Therapeutic Potential of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents with significant potential. This technical guide delves into the prospective therapeutic applications of the novel chemical entity, 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol. By dissecting the well-established pharmacological profiles of its constituent piperidine and pyrazole scaffolds, we construct a scientifically rigorous framework for its synthesis, potential mechanisms of action, and a comprehensive preclinical evaluation strategy. This document serves as a roadmap for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising hybrid molecule.

Introduction: The Rationale for a Piperidine-Pyrazole Hybrid

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of over seventy commercialized drugs.[1][2] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, including improved solubility and membrane permeability, and to serve as a versatile anchor for engaging with a multitude of biological targets.[3][4] Piperidine derivatives have demonstrated a remarkable breadth of therapeutic applications, functioning as anticancer, antiviral, antimalarial, antimicrobial, and central nervous system (CNS) modulating agents.[5][6]

Similarly, the pyrazole nucleus is recognized as a "privileged scaffold" in drug discovery, present in numerous approved pharmaceuticals.[7][8] This five-membered heterocyclic ring is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[9][10][11][12] The fusion of these two potent pharmacophores in 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol presents a compelling strategy for the development of novel therapeutics with potentially synergistic or unique pharmacological profiles. This guide will explore the untapped potential of this hybrid molecule.

Synthesis and Characterization

While the direct synthesis of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for analogous piperidinyl-pyrazole compounds.[13][14] A proposed multi-step synthesis is outlined below, emphasizing key strategic considerations for maximizing yield and purity.

Proposed Synthetic Pathway

A logical approach involves the initial synthesis of a protected piperidine precursor followed by the construction of the pyrazole ring and subsequent deprotection and modification.

Caption: Proposed synthetic workflow for 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of the Piperidine Intermediate

-

To a solution of N-Boc-piperidin-4-one in a suitable solvent such as methanol, add N-methylpiperazine and a mild base.

-

Introduce a reducing agent, for example, sodium triacetoxyborohydride, in portions while maintaining the reaction temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the intermediate compound.[14]

Step 2: Formation of the β-ketoester

-

The synthesized piperidine intermediate is then reacted with a suitable β-ketoester, such as ethyl 2-chloroacetoacetate, in the presence of a non-nucleophilic base like sodium hydride.

-

This reaction will yield a substituted β-ketoester, a crucial precursor for pyrazole ring formation.

Step 3: Pyrazole Ring Cyclization

-

The substituted β-ketoester is dissolved in a protic solvent like ethanol.

-

Hydrazine hydrate is added, and the mixture is refluxed. The hydrazine will react with the diketone to form the pyrazole ring.[13]

-

The progress of the cyclization is monitored by TLC or LC-MS.

Step 4: Deprotection and Final Compound Isolation

-

The Boc-protecting group on the piperidine nitrogen is removed using a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

-

The crude product is purified using column chromatography to yield the final compound, 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol .

Characterization: The structure and purity of the synthesized compound should be unequivocally confirmed using a suite of analytical techniques including:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Therapeutic Targets and Mechanisms of Action

The hybrid nature of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol suggests several plausible therapeutic applications, primarily in oncology, inflammation, and infectious diseases.

Oncology

Both pyrazole and piperidine derivatives have independently shown significant anticancer activity.[9][15][16] Pyrazole hybrids, in particular, have been developed as potent kinase inhibitors.[15]

Potential Targets:

-

Kinases: The pyrazole moiety can act as a hinge-binding motif in the ATP-binding pocket of various kinases implicated in cancer progression, such as EGFR, HER-2, and CDKs.[9]

-

Apoptosis Induction: Pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.[16]

Hypothesized Signaling Pathway Involvement:

Caption: Hypothesized anticancer mechanism of action.

Anti-inflammatory Applications

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example.[10]

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: The pyrazole ring is a key pharmacophore for COX-2 inhibition.[10]

-

Cytokine Production: Some pyrazole compounds can modulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[17]

Antimicrobial Activity

The combination of pyrazole and piperidine moieties has been explored for antimicrobial applications.[18][19] The lipophilicity conferred by the piperidine ring can enhance cell membrane penetration, while the pyrazole core interacts with essential microbial enzymes.[19]

Potential Targets:

-

Bacterial DNA Gyrase: A potential target for antibacterial action.[18]

-

Fungal Lanosterol 14α-demethylase: A key enzyme in fungal cell membrane biosynthesis.[18]

Preclinical Evaluation Strategies

A structured, multi-tiered approach is essential to systematically evaluate the therapeutic potential of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol.

In Vitro Assays

A panel of in vitro assays should be conducted to determine the compound's biological activity and initial safety profile.

| Therapeutic Area | Primary Assays | Secondary Assays |

| Oncology | Cytotoxicity assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines (e.g., MCF-7, A549, HeLa)[9] | Kinase inhibition assays (e.g., EGFR, HER-2), Apoptosis assays (e.g., Annexin V/PI staining) |

| Inflammation | COX-1/COX-2 inhibition assays, Cytokine release assays (e.g., ELISA for TNF-α, IL-6) in LPS-stimulated macrophages[17] | Nitric oxide production assays |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays against a panel of pathogenic bacteria and fungi[18][19] | Biofilm inhibition assays |

In Silico Modeling

Computational studies can provide valuable insights into the compound's potential binding modes and structure-activity relationships (SAR).

Workflow for Molecular Docking:

Caption: A typical workflow for in silico molecular docking studies.

In Vivo Models

Promising candidates from in vitro and in silico studies should be advanced to in vivo models to assess efficacy and safety in a physiological context.

-

Oncology: Xenograft models in immunocompromised mice using relevant cancer cell lines.

-

Inflammation: Carrageenan-induced paw edema model in rodents.

-

Infectious Diseases: Murine models of bacterial or fungal infection.

Future Directions and Conclusion

The novel hybrid molecule, 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol, represents a compelling starting point for a new chapter in drug discovery. The established therapeutic relevance of its constituent piperidine and pyrazole scaffolds provides a strong rationale for its investigation across multiple disease areas. The synthetic and preclinical evaluation strategies outlined in this guide offer a clear and actionable path forward for elucidating its therapeutic potential. Further derivatization of this core structure could also lead to the identification of compounds with enhanced potency, selectivity, and pharmacokinetic properties. The systematic exploration of this and related compounds holds the promise of delivering next-generation therapeutics to address unmet medical needs.

References

- Oliynyk, S., et al. (2022).

- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(188).

-

Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6668. [Link]

-

Kaur, N., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Kaur, N., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

- Kharl, K., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Source not further specified]

-

MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

-

Shi, L., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]

-

Wang, Y., et al. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry, 258, 115495. [Link]

-

Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. Elsevier Shop. [Link]

-

Wang, Y., et al. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry, 258. [Link]

- Al-Hazmi, G. H., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7.

-

Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

-

Khan, I., et al. (2015). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 25(11), 1285-1307. [Link]

- Kapri, A., et al. (2023). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Current Drug Discovery Technologies.

-

Kumar, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 8(1), 2-10. [Link]

- Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [Source not further specified]

-

Singh, A., & Kaur, G. (2023). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Mini-Reviews in Organic Chemistry, 20(4), 346-364. [Link]

-

Mickevičienė, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3820. [Link]

- CN111925340A. (2020). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 180-188.

- de Faria, A. R., et al. (2010). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. European Journal of Pharmacology, 640(1-3), 56-62.

-

Rios-Lugo, M. J., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(10), 2530. [Link]

-

Quiroga, J., & Abonı́a, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2200. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. epubl.ktu.edu [epubl.ktu.edu]

- 14. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 19. pjoes.com [pjoes.com]

Methodological & Application

Application Note: Quantitative Analysis of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol

Introduction

1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol is a novel heterocyclic compound with potential applications in pharmaceutical development. Its unique structure, incorporating both a piperidine and a pyrazole moiety, presents specific analytical challenges and necessitates robust, validated methods for accurate quantification in various matrices. This document provides a comprehensive guide to the analytical techniques for the precise measurement of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to international regulatory standards to ensure data integrity and reliability.[1][2][3][4][5]

The accurate quantification of this analyte is paramount throughout the drug development lifecycle, from early-stage discovery and preclinical studies to quality control during manufacturing.[6][7][8] This application note details two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.

I. Physicochemical Properties and Analytical Considerations

While specific experimental data for 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol is not extensively published, its structure suggests key properties relevant to analytical method development. The piperidine group imparts basicity, while the pyrazole ring system can exhibit aromatic character and may possess a chromophore suitable for UV detection. The hydroxyl group adds polarity to the molecule. Understanding these characteristics is crucial for selecting appropriate chromatographic conditions and sample preparation strategies.

II. Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analyte from the sample matrix into a clean solution suitable for chromatographic analysis, minimizing interferences and ensuring accurate quantification.[9][10][11][12][13]

Protocol 1: Solid-Phase Extraction (SPE) for Biological Matrices (e.g., Plasma, Urine)

This protocol is designed to isolate 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol from complex biological fluids.

Materials:

-

Mixed-mode cation exchange SPE cartridges

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium hydroxide

-

Internal Standard (IS) solution (a structurally similar compound not present in the sample)

-

Centrifuge

-

SPE vacuum manifold

Procedure:

-

Sample Pre-treatment: To 500 µL of the biological sample, add 50 µL of the IS solution and 500 µL of 0.1% formic acid in water. Vortex for 30 seconds.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove hydrophilic and some non-polar interferences.

-

Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.

III. Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol, particularly for in-process control and formulation analysis.[14][15][16][17][18]

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm (or at the determined λmax of the compound) |

Protocol 2: HPLC-UV Quantification

Materials:

-

HPLC system with UV detector

-

Reference standard of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol

-

HPLC grade solvents and reagents

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard in methanol (1 mg/mL). From this, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

-

System Suitability: Inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2%.

-

Calibration Curve: Inject the calibration standards in ascending order of concentration. Plot the peak area against the concentration and perform a linear regression to generate the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

-

Sample Analysis: Inject the prepared samples for analysis.

-

Quantification: Determine the concentration of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol in the samples by interpolating their peak areas from the calibration curve.

HPLC-UV Workflow Diagram

Caption: Workflow for HPLC-UV quantification.

IV. Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis of low-dose formulations or metabolite studies, LC-MS/MS is the method of choice.[6][7][8][19][20]

Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |

| Gradient | 2% B to 98% B over 3 minutes, hold for 1 minute, return to initial |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | To be determined by direct infusion of the reference standard. A hypothetical transition could be m/z [M+H]+ → fragment ion. |

| Collision Energy | Optimized for the specific MS/MS transition. |

Protocol 3: LC-MS/MS Quantification

Materials:

-

LC-MS/MS system

-

Reference standard of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol

-

Internal Standard (IS), preferably a stable isotope-labeled version of the analyte

-

High-purity solvents and reagents

Procedure:

-

Tuning and Optimization: Infuse a solution of the reference standard directly into the mass spectrometer to determine the precursor ion ([M+H]+) and optimize the collision energy to identify a stable and intense product ion for the Multiple Reaction Monitoring (MRM) transition. Repeat for the IS.

-

Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the reference standard and a fixed concentration of the IS into a blank matrix. Prepare unknown samples as described in the sample preparation section, adding the same fixed concentration of IS.

-

System Suitability: Inject a mid-range standard to ensure consistent retention time and peak area.

-

Analysis: Inject the calibration standards, QC samples, and unknown samples.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte. Use a weighted linear regression (1/x²). Determine the concentration of the analyte in the unknown samples and QC samples from the calibration curve.

LC-MS/MS Workflow Diagram

Caption: Workflow for LC-MS/MS quantification.

V. Method Validation

Both analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[1][3][5][21][22][23][24] Key validation parameters include:

-

Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[1]

-

Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery studies in a blank matrix.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Hypothetical Method Validation Data Summary

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity Range (r²) | 1 - 100 µg/mL (>0.999) | 0.1 - 1000 ng/mL (>0.995) |

| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |

| Precision (%RSD) | < 2.0% | < 15% (< 20% at LLOQ) |

| LOD | 0.3 µg/mL | 0.05 ng/mL |

| LOQ | 1.0 µg/mL | 0.1 ng/mL |

VI. Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of 1-Piperidin-4-ylmethyl-1H-pyrazol-4-ol. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, with HPLC-UV being a reliable workhorse for routine assays and LC-MS/MS offering superior sensitivity and selectivity for more demanding applications. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, reliable, and defensible data throughout the lifecycle of a pharmaceutical product containing this novel entity.

References

-

Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved February 14, 2026, from [Link]

-

FDA Guidelines for Analytical Method Validation. (n.d.). Retrieved February 14, 2026, from [Link]

-

Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved February 14, 2026, from [Link]

-

ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved February 14, 2026, from [Link]

-

FDA Issues Guidance on Analytics and Method Validation. (n.d.). Retrieved February 14, 2026, from [Link]

-

ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved February 14, 2026, from [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). Retrieved February 14, 2026, from [Link]

-

Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved February 14, 2026, from [Link]

-

Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved February 14, 2026, from [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved February 14, 2026, from [Link]

-

Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13). Retrieved February 14, 2026, from [Link]

-

Sample preparation in analysis of pharmaceuticals. (n.d.). Retrieved February 14, 2026, from [Link]

-

Sample Preparation: A Comprehensive Guide - Organomation. (n.d.). Retrieved February 14, 2026, from [Link]

-

Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021, June 1). Retrieved February 14, 2026, from [Link]

-

What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group. (2025, August 6). Retrieved February 14, 2026, from [Link]

-

Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Retrieved February 14, 2026, from [Link]

-

A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). Retrieved February 14, 2026, from [Link]

-

Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016, October 25). Retrieved February 14, 2026, from [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022, September 3). Retrieved February 14, 2026, from [Link]

-

Small molecule analysis using MS - Bioanalysis Zone. (n.d.). Retrieved February 14, 2026, from [Link]

-

Pharmaceutical Chromatography Sample Preparation. (n.d.). Retrieved February 14, 2026, from [Link]

- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).

-